Olmutinib

Descripción general

Descripción

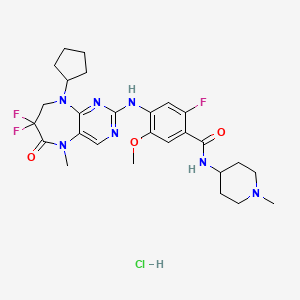

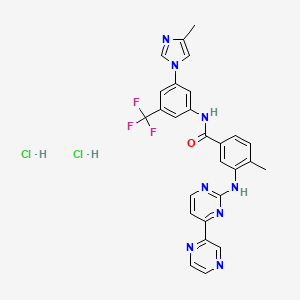

Olmutinib es un fármaco anticancerígeno en investigación que actúa uniéndose covalentemente a un residuo de cisteína cerca del dominio quinasa del receptor del factor de crecimiento epidérmico (EGFR). Se utiliza principalmente en el tratamiento del cáncer de pulmón de células no pequeñas (CPNP) con la mutación T790M del EGFR . This compound fue desarrollado por Hanmi Pharmaceutical y ha sido aprobado para su uso en Corea del Sur desde mayo de 2016 .

Aplicaciones Científicas De Investigación

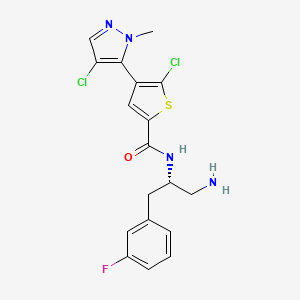

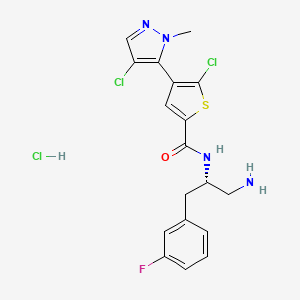

Olmutinib ha sido ampliamente estudiado por sus aplicaciones en la investigación del cáncer. Es particularmente eficaz contra el CPNP con la mutación T790M del EGFR, lo que lo convierte en una herramienta valiosa en la terapia dirigida contra el cáncer . Además, se han sintetizado y evaluado derivados de this compound por su actividad citotóxica contra diversas líneas celulares de cáncer, incluidas A549, H1975, NCI-H460, LO2 y MCF-7 . Estos estudios han demostrado que this compound y sus derivados pueden inhibir la proliferación y el crecimiento de células tumorales al dirigirse al EGFR y otras vías relacionadas .

Mecanismo De Acción

Olmutinib ejerce sus efectos uniéndose covalentemente a un residuo de cisteína cerca del dominio quinasa de los EGFR mutantes. Esta unión evita la fosforilación del receptor, inhibiendo así la señalización del receptor. Al inhibir la activación del EGFR, this compound atenúa la activación de las vías promotoras de tumores, como las vías de la fosfoinosítido 3-quinasa y la proteína quinasa activada por mitógeno . Esta inhibición finalmente conduce a una reducción de la supervivencia celular y la proliferación en las células cancerosas.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Olmutinib covalently binds a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor . This inhibits receptor signaling as phosphorylation is necessary for recruitment of signaling cascade proteins .

Cellular Effects

This compound selectively and irreversibly binds and inhibits EGFRs with the T790M activating mutation . EGFRs are frequently over-expressed in lung cancer and contribute to activation of the phosphoinositide 3-kinase and mitogen-activated protein kinase pathways which both promote cell survival and proliferation . By inhibiting EGFR activation, this compound attenuates the activation of these tumor-promoting pathways .

Molecular Mechanism

The mechanism of action of this compound involves covalent binding to a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor . This inhibits receptor signaling as phosphorylation is necessary for recruitment of signaling cascade proteins .

Temporal Effects in Laboratory Settings

The intrinsic clearance (CL int) of this compound was found to be 2.71 mL min −1 kg −1 and the in vitro half-life ( t1/2) was 48.80 min . This suggests that this compound has a moderate metabolic stability.

Dosage Effects in Animal Models

It is known that this compound is used in the treatment of T790M mutation positive non-small cell lung cancer , suggesting that its effects would vary depending on the presence of this mutation.

Metabolic Pathways

It is known that this compound covalently binds a cysteine residue near the kinase domain of mutant EGFRs , suggesting that its metabolism may involve processes related to protein modification and degradation.

Transport and Distribution

This compound is known to reverse drug resistance mediated by ABCG2, a member of the ATP-binding cassette (ABC) super-family of transporters . This suggests that this compound may interact with transport proteins and could potentially influence its own distribution within cells and tissues.

Subcellular Localization

Given that it targets EGFRs, which are typically located on the cell surface, it is likely that this compound localizes to the cell membrane where it can interact with its target .

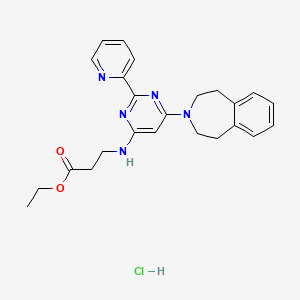

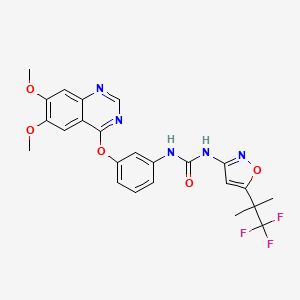

Métodos De Preparación

La síntesis de olmutinib implica varios pasos, comenzando con la preparación de intermedios claveLas condiciones de reacción típicamente implican el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado . Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza del producto final.

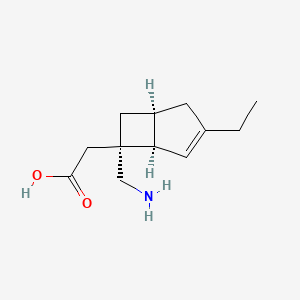

Análisis De Reacciones Químicas

Olmutinib experimenta diversas reacciones químicas, incluidas reacciones de sustitución y adición. Los reactivos comunes utilizados en estas reacciones incluyen solventes orgánicos, bases y catalizadores. Los principales productos formados a partir de estas reacciones son los derivados de this compound, que se han estudiado por su actividad antitumoral .

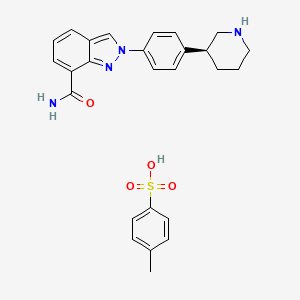

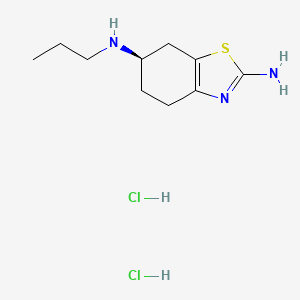

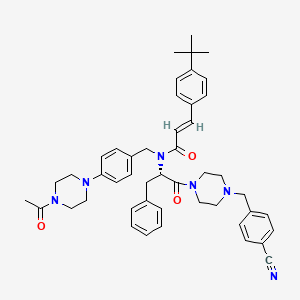

Comparación Con Compuestos Similares

Olmutinib es un inhibidor de la tirosina quinasa del EGFR (TKI) de tercera generación que está diseñado para superar la resistencia a los TKI del EGFR de primera y segunda generación. Compuestos similares incluyen gefitinib, erlotinib, afatinib y osimertinib . Si bien gefitinib y erlotinib son TKI del EGFR de primera generación, afatinib es un TKI del EGFR de segunda generación. Osimertinib, al igual que this compound, es un TKI del EGFR de tercera generación que se dirige a la mutación T790M . This compound es único en su capacidad de unirse selectivamente e irreversiblemente a los EGFR mutantes, lo que lo convierte en un potente inhibidor de la señalización del EGFR en las células cancerosas .

Propiedades

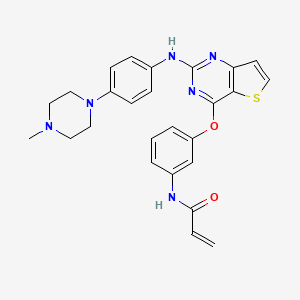

IUPAC Name |

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O2S/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMQDKQUTRLUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319119 | |

| Record name | Olmutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Olmutinib covalently binds a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor. This inhibits receptor signalling as phosphorylation is necessary for recruitment of signalling cascade proteins. | |

| Record name | Olmutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13164 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1353550-13-6, 1802181-20-9 | |

| Record name | Olmutinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353550-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olmutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353550136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HM 61713 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802181209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olmutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13164 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olmutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLMUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHL9B67L95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.